Prop-2-yn-1-yl 1-methylpiperidine-3-carboxylate
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Overview
Description
Prop-2-yn-1-yl 1-methylpiperidine-3-carboxylate is a chemical compound known for its unique structure and properties. It is used in various scientific research applications, particularly in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-yn-1-yl 1-methylpiperidine-3-carboxylate typically involves the N-alkylation of methyl indole-5-carboxylate with propargyl bromide in toluene under phase-transfer catalysis . This method ensures that the ester group remains unaffected and prevents alkyne/allene rearrangement .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
Prop-2-yn-1-yl 1-methylpiperidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: Visible-light-induced oxidative formylation with molecular oxygen.
Substitution: N-alkylation reactions.
Common Reagents and Conditions
Oxidation: Molecular oxygen under visible light.
Substitution: Propargyl bromide in toluene with phase-transfer catalysis.
Major Products
Oxidation: Formamides.
Substitution: Propargylated derivatives.
Scientific Research Applications
Prop-2-yn-1-yl 1-methylpiperidine-3-carboxylate is used in various scientific research applications, including:
Organic Synthesis: As a synthon in Sonogashira cross-coupling reactions.
Medicinal Chemistry:
Mechanism of Action
The mechanism of action for Prop-2-yn-1-yl 1-methylpiperidine-3-carboxylate involves its role as a photosensitizer in oxidative reactions. It generates singlet oxygen (1 O2) and superoxide radicals (O2˙−) through energy transfer and single electron transfer pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-(prop-2-yn-1-yl)piperidine-2-carboxylate .
- Methyl 1-prop-2-yn-1-yl-1H-indole-5-carboxylate .
Uniqueness
Prop-2-yn-1-yl 1-methylpiperidine-3-carboxylate is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and applications, particularly in oxidative formylation and cross-coupling reactions .
Properties
CAS No. |
107638-92-6 |
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Molecular Formula |
C10H15NO2 |
Molecular Weight |
181.23 g/mol |
IUPAC Name |
prop-2-ynyl 1-methylpiperidine-3-carboxylate |
InChI |
InChI=1S/C10H15NO2/c1-3-7-13-10(12)9-5-4-6-11(2)8-9/h1,9H,4-8H2,2H3 |
InChI Key |
REWSGMVUUPMKCC-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC(C1)C(=O)OCC#C |
Origin of Product |
United States |
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